6-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
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Overview
Description
6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the carboxylic acid functionality adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted hydrazine and a suitable pyridine derivative, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: Its chemical properties make it useful in developing new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)pyridine-3-carboxylic acid
- 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)
Uniqueness
6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, such as the combination of the fluorophenyl group and the pyrazolo[3,4-b]pyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O2/c1-7-12-10(14(19)20)6-11(16-13(12)18-17-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
GOMRJXCYDBOWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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